1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one
Description
Properties
IUPAC Name |
1-(benzotriazol-1-yl)undecan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-2-3-4-5-6-7-8-9-14-17(21)20-16-13-11-10-12-15(16)18-19-20/h10-13H,2-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGPZNBUETWVNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)N1C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Undecanoyl Chloride and Benzotriazole Reaction
The most direct route involves reacting undecanoyl chloride with benzotriazole under basic conditions. In a representative procedure, benzotriazole (1.2 equiv) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C. Undecanoyl chloride (1.0 equiv) is added dropwise, followed by triethylamine (2.0 equiv) to neutralize HCl. The mixture is stirred at room temperature for 12 hours, yielding the target compound after aqueous workup and column chromatography (70–85% yield).
Mechanistic Insight : The reaction proceeds via nucleophilic attack of benzotriazole’s N1 nitrogen on the electrophilic carbonyl carbon of undecanoyl chloride, facilitated by the base. Side products may arise from over-acylation at secondary nitrogen sites (N2 or N3), necessitating precise stoichiometric control.
Carbodiimide-Mediated Activation
Alternative protocols employ coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate undecanoic acid. For instance, undecanoic acid (1.0 equiv) and DCC (1.1 equiv) are stirred in tetrahydrofuran (THF) at 0°C for 1 hour. Benzotriazole (1.05 equiv) is added, and the reaction is warmed to 25°C for 24 hours. Filtration and solvent evaporation afford the product in 65–78% yield.
Advantages :
Solvent-Free Cyclocondensation
Tetraethyl Orthocarbonate (TEOC)-Assisted Synthesis
Building on methodologies for benzimidazolone derivatives, TEOC serves as a cyclizing agent. A mixture of undecanoic acid (1.0 equiv), benzotriazole (1.1 equiv), and TEOC (1.5 equiv) is heated at 110°C for 3–5 hours under nitrogen. The reaction is quenched with water, and the precipitate is recrystallized from isopropanol (i-PrOH), achieving 80–90% purity.
Optimization Table :
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature (°C) | 110 | 82 | 89 |
| TEOC Equiv | 1.5 | 85 | 91 |
| Time (h) | 4 | 80 | 87 |
High-Pressure Benzotriazole Formation
Adapting the o-phenylenediamine pressurization method, benzotriazole is synthesized in situ before acylation. o-Phenylenediamine (1.0 equiv) and sodium nitrite (1.2 equiv) are heated at 240–260°C under 3.0–4.0 MPa pressure for 3 hours. The resultant benzotriazole is directly reacted with undecanoyl chloride, yielding the target compound in a one-pot process (68% overall yield).
Catalytic Approaches
Acid-Catalyzed Acylation
Sulfuric acid (0.5 equiv) catalyzes the reaction between undecanoic acid and benzotriazole at 100°C for 6 hours. This method avoids coupling agents, achieving 70% yield with minimal byproducts. The crude product is purified via acid-base extraction (pH 5.0).
Side Reactions :
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 300 W) accelerates the reaction to 30 minutes, enhancing yield to 88%. This green chemistry approach reduces solvent use and energy consumption.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Acyl Chloride Route | 85 | 95 | High | Moderate (HCl waste) |
| Carbodiimide-Mediated | 75 | 90 | Moderate | Low |
| TEOC Cyclization | 82 | 89 | High | Low (solvent-free) |
| High-Pressure | 68 | 85 | Low | High |
| Microwave | 88 | 93 | Moderate | Low |
Industrial-Scale Considerations
Chemical Reactions Analysis
1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazole ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) or acetonitrile (MeCN), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a coupling reagent in peptide synthesis due to its ability to activate carboxyl groups and facilitate the formation of peptide bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The benzotriazole ring can stabilize transition states and intermediates, making it a versatile reagent in organic synthesis. Molecular targets and pathways involved include interactions with carboxyl groups, amines, and other nucleophilic or electrophilic sites in target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one and analogous benzotriazole/heterocyclic ketones:
Key Comparative Analysis
Chain Length and Lipophilicity: The undecanone chain in the target compound confers greater lipophilicity compared to shorter-chain analogues like 2-(1H-Benzotriazol-1-yl)-1-(4-biphenylyl)ethanone (ethanone chain) or 3-(1H-Benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one (propanone chain). This property may enhance its utility in hydrophobic matrices or lipid-based formulations .
Electronic Effects: The trifluoroacetyl group in 1-(Trifluoroacetyl)-1H-benzotriazole introduces strong electron-withdrawing effects, increasing reactivity in nucleophilic substitutions.
Crystallinity and Stability: 3-(1H-Benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one exhibits high crystallinity (R factor = 0.041), attributed to hydrogen bonding involving the methoxy group. The target compound’s longer alkyl chain may reduce crystallinity but improve solubility in nonpolar solvents .
Synthetic Accessibility :
- 1-(3-Methylpyrrolyl)undecan-1-one, synthesized via carboxylic acid coupling, achieved a moderate yield (53%). This suggests that similar methods could be optimized for the target compound, though steric hindrance from the benzotriazole group may require tailored conditions .
Biological Activity
1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews its biological activity, focusing on antiviral properties, cytotoxicity, and other pharmacological effects based on recent studies and findings.
Chemical Structure and Properties
The compound features a benzotriazole moiety, which is known for its diverse biological activities. The general structure can be represented as follows:
This structure includes a long aliphatic chain (undecane) linked to the benzotriazole ring, which may influence its solubility and interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzotriazole derivatives. Specifically, compounds containing the benzotriazole scaffold have shown activity against various RNA viruses. For instance, derivatives with similar structures have demonstrated selective antiviral effects against Coxsackievirus B5, with effective concentrations (EC50) ranging from 6 to 18.5 µM .
Table 1: Antiviral Activity of Benzotriazole Derivatives
| Compound | Virus Target | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 18e | Coxsackievirus B5 | 6 | Prevents viral attachment |
| 43a | Coxsackievirus B5 | 9 | Inhibits early infection phase |
| 6a | Coxsackievirus B5 | 52 | Moderate activity |
The above table summarizes the antiviral activities of several derivatives related to benzotriazole. The mechanisms often involve interference with viral attachment or replication processes.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Studies have indicated that certain benzotriazole derivatives exhibit low cytotoxicity while providing protective effects against viral infections. For example, compound 18e was found to be non-cytotoxic while effectively protecting cells from CVB5 infection .
Case Study 1: Antiviral Efficacy
In a study evaluating various benzotriazole derivatives, compound 18e was highlighted for its protective role against viral infections. Cells pre-treated with this compound showed significant resistance to CVB5-induced apoptosis, suggesting a potential therapeutic application in managing viral infections .
Case Study 2: Structure-Activity Relationship
A series of synthesized benzotriazole compounds were tested for their antiviral activity. Modifications in the substituents on the benzotriazole ring significantly influenced their efficacy. For instance, the introduction of chlorine atoms enhanced the activity against CVB5 compared to non-substituted analogs . This finding underscores the importance of structural optimization in drug design.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves alkylation or coupling reactions. For example, benzotriazole derivatives are alkylated using alkyl halides or methyl iodide in acetonitrile with aqueous NaOH, followed by purification via column chromatography (hexanes/ethyl acetate) . Optimization includes adjusting stoichiometry (e.g., 1.5 equivalents of alkylating agent) and reaction time (e.g., 12 hours at room temperature). Monitoring via TLC ensures reaction completion.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?
- Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential. For instance, NMR detects benzotriazole protons (δ 7.35–8.10 ppm) and alkyl chain signals (δ 1.93–5.62 ppm), while NMR confirms carbonyl groups (~202 ppm) . MS provides molecular weight validation. Assignments are cross-checked with computational tools (e.g., ChemDraw) and compared to analogous compounds .
Q. What are common intermediates or precursors used in its synthesis?
- Methodological Answer : Precursors include 1H-benzotriazole and undecanoyl chloride. Alkylation intermediates, such as 3-(1H-1,2,3-benzotriazol-1-yl)-2-butanone, are isolated via distillation or chromatography. Stability of intermediates is maintained under inert atmospheres to prevent hydrolysis .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved during refinement?
- Methodological Answer : Use SHELXL for refinement, employing tools like TWIN and RIGU to address twinning or disorder. High-resolution data (e.g., <1 Å) improves accuracy. Validation metrics (R factor <0.05, data-to-parameter ratio >10) ensure reliability. Compare with analogous structures (e.g., 3-(1H-Benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one) .
Q. What strategies are used to analyze structure-activity relationships (SAR) in benzotriazole derivatives?
- Methodological Answer : SAR studies combine synthetic modifications (e.g., varying alkyl chain length) with bioassays (e.g., antimicrobial testing). For example, 2-(1H-benzotriazol-1-yl)-N-phenylacetamide derivatives are evaluated against bacterial strains to correlate substituent effects with activity .
Q. How are non-covalent interactions (e.g., π–π stacking) in benzotriazole derivatives computationally modeled?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict interaction energies. Crystal structures (e.g., Acta Crystallogr. Sect. E reports) validate stacking distances (~3.5–4.0 Å between benzotriazole rings) .
Q. What experimental approaches resolve discrepancies between theoretical and observed spectroscopic data?
- Methodological Answer : Cross-validate NMR shifts using solvent correction databases (e.g., CDCl3 vs. DMSO-d6). For MS, high-resolution (HRMS) or tandem MS (MS/MS) confirms fragmentation patterns. Discrepancies in carbonyl signals may indicate tautomerism, requiring variable-temperature NMR studies .
Q. How are multicomponent reactions optimized for synthesizing benzotriazole-containing hybrids?
- Methodological Answer : Reactions (e.g., 1,3-dipolar cycloadditions) use catalytic systems (e.g., CuI) to enhance regioselectivity. Solvent polarity (e.g., DMF vs. THF) and temperature (e.g., 80°C) are optimized to favor product formation. Real-time monitoring via IR spectroscopy tracks azide consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
